molecular formula C24H22N6O2S B2578604 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866843-93-8

4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No. B2578604
CAS RN: 866843-93-8
M. Wt: 458.54
InChI Key: HQLAJOLXTKDMBN-UHFFFAOYSA-N
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Description

The molecule “4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic compound. It contains several functional groups and rings including a triazoloquinazoline ring, a benzene ring, and a sulfonamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazolin ring system is a fused ring system that incorporates both nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Quinazoline Derivatives : Studies detail the synthesis of quinazoline and triazoloquinazoline derivatives, highlighting methods for creating complex molecules with potential biological activities. For instance, the synthesis of quinazolines and triazoloquinazolines bearing a biologically active sulfonamide moiety has shown promising bacterial growth inhibition properties, indicating their potential for further pharmacological development (Ghorab, Ismail, Abdalla, & Radwan, 2013).

Characterization and Crystal Structure : The characterization and crystal structure analysis of quinazoline sulfonamide derivatives provide insights into their molecular interactions and stability. Crystallographic studies offer a deeper understanding of the intramolecular interactions that govern the properties of these compounds, which is crucial for their potential applications in drug design and development (Kumar et al., 2018).

Biological Activities and Potential Therapeutic Uses

Antimicrobial and Anticancer Activities : Research into quinazoline derivatives extends into their antimicrobial and anticancer activities. For example, novel quinazoline sulfonamides have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007). Additionally, certain derivatives exhibit antitumoral properties, indicating their potential for cancer therapy (Wu, Zhang, & Li, 2013).

Antihypertensive and H1-Antihistaminic Agents : The synthesis of triazoloquinazolin-9-ones and related compounds has been explored for their antihypertensive and H1-antihistaminic activities. These compounds have shown significant effects in preclinical models, suggesting their potential for treating hypertension and allergic reactions (Alagarsamy & Pathak, 2007).

PI3K Inhibitors and Anticancer Agents : The development of benzamides and sulfonamide derivatives as novel PI3K inhibitors highlights their potential as anticancer agents. These compounds have demonstrated significant antiproliferative activities against various cancer cell lines, underscoring their potential in cancer treatment strategies (Shao et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical compound, investigating its physical and chemical properties, or developing new methods for its synthesis .

properties

IUPAC Name

4-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S/c1-16-5-4-6-18(15-16)22-24-27-23(20-7-2-3-8-21(20)30(24)29-28-22)26-14-13-17-9-11-19(12-10-17)33(25,31)32/h2-12,15H,13-14H2,1H3,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAJOLXTKDMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

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